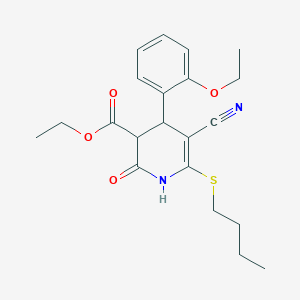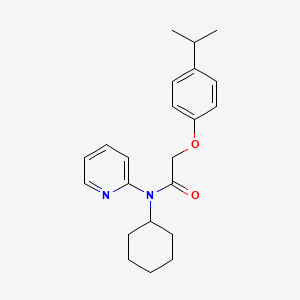![molecular formula C25H29NO B4064173 2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide](/img/structure/B4064173.png)
2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide
説明
2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide, also known as DPTU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPTU is a member of the tricyclic acetamide family, which has been studied for their anti-tumor, anti-inflammatory, and anti-viral properties.
科学的研究の応用
Relevance in Material Science and Organic Chemistry
Compounds with complex structures, similar to 2,2-diphenyl-N-tricyclo[4.3.1.13,8]undec-3-ylacetamide, often find applications in material science and organic chemistry due to their unique chemical and physical properties. For instance, organometallic frameworks and heterocyclic compounds are critical in developing new materials with desired characteristics like conductivity, flexibility, or durability. These materials have applications in electronics, photonics, and as catalysts in various chemical reactions (Vitaku, Smith, & Njardarson, 2014).
Biological Activities and Therapeutic Potential
Heterocyclic compounds, which are structurally related to 2,2-diphenyl-N-tricyclo[4.3.1.13,8]undec-3-ylacetamide, often exhibit a wide range of biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties, making them valuable in drug discovery and medicinal chemistry. For example, triazole derivatives have been extensively studied for their therapeutic potential against various diseases, showcasing the importance of heterocyclic chemistry in developing new pharmaceuticals (Ferreira et al., 2013).
Environmental Impact and Safety Evaluation
The environmental presence and impact of chemical compounds, including flame retardants and antimicrobial agents, have been a subject of research. Studies on compounds like triclosan and polybrominated diphenyl ethers (PBDEs) focus on their environmental fate, bioaccumulation, and potential toxicity towards humans and wildlife. These investigations are crucial for assessing the safety and ecological implications of widespread chemical use, guiding regulatory decisions and the development of safer alternatives (Xiong et al., 2019; Bedoux et al., 2012).
References
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of Medicinal Chemistry.
- Ferreira, V., da Rocha, D. D., da Silva, F. D., Ferreira, P., Boechat, N., & Magalhães, J. L. (2013). Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives: a patent review (2008 – 2011). Expert Opinion on Therapeutic Patents.
- Xiong, P., Yan, X., Zhu, Q., Qu, G., Shi, J., Liao, C., & Jiang, G. (2019). A review of environmental occurrence, fate, and toxicity of novel brominated flame retardants. Environmental Science & Technology.
- Bedoux, G., Roig, B., Thomas, O., Dupont, V., & Bot, B. (2012). Occurrence and toxicity of antimicrobial triclosan and by-products in the environment. Environmental Science and Pollution Research.
特性
IUPAC Name |
2,2-diphenyl-N-(3-tricyclo[4.3.1.13,8]undecanyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO/c27-24(23(21-7-3-1-4-8-21)22-9-5-2-6-10-22)26-25-12-11-18-13-19(16-25)15-20(14-18)17-25/h1-10,18-20,23H,11-17H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRBOISRBMOGBOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC3CC1CC(C3)C2)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-benzyl-5-[4-(4-ethylbenzoyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B4064093.png)


![N,N'-[1,3-phenylenebis(methylene)]bis[2-(phenylthio)acetamide]](/img/structure/B4064116.png)
![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4064117.png)
![2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4064119.png)
![4,7,7-trimethyl-3-oxo-N-1,3-thiazol-2-yl-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4064139.png)
![N-ethyl-3,5-dimethyl-4-oxo-N-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4064140.png)
![N-(2-allyl-2-hydroxy-4-penten-1-yl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B4064141.png)
![5-[(2-naphthyloxy)methyl]-N-(2-oxotetrahydro-3-furanyl)-2-furamide](/img/structure/B4064149.png)
![2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4064163.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4064165.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-N'-(5-phenyl-1,3,4-thiadiazol-2-yl)urea](/img/structure/B4064184.png)